2-Hydrazono-1,3-dimethyl-2,3-dihydro-1H-imidazol-4-amine

Physicochemical profiling Drug-likeness Solubility

2-Hydrazono-1,3-dimethyl-2,3-dihydro-1H-imidazol-4-amine is a heterocyclic hydrazone composed of a 2,3-dihydro-1H-imidazole core with methyl substituents at N1 and N3, a hydrazono (=N-NH2) group at C2, and a primary amine at C4. With a molecular weight of 141.17 g/mol, a predicted density of 1.4±0.1 g/cm³, a boiling point of 239.9±43.0 °C, and a calculated LogP of -1.46, it is a low molecular weight, polar small molecule.

Molecular Formula C5H11N5
Molecular Weight 141.18 g/mol
Cat. No. B12813532
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydrazono-1,3-dimethyl-2,3-dihydro-1H-imidazol-4-amine
Molecular FormulaC5H11N5
Molecular Weight141.18 g/mol
Structural Identifiers
SMILESCN1C=C(N(C1=NN)C)N
InChIInChI=1S/C5H11N5/c1-9-3-4(6)10(2)5(9)8-7/h3H,6-7H2,1-2H3/b8-5+
InChIKeyYEHCCFGYOOUNTN-VMPITWQZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Overview of 2-Hydrazono-1,3-dimethyl-2,3-dihydro-1H-imidazol-4-amine (CAS 754201-39-3) for Procurement & Research


2-Hydrazono-1,3-dimethyl-2,3-dihydro-1H-imidazol-4-amine is a heterocyclic hydrazone composed of a 2,3-dihydro-1H-imidazole core with methyl substituents at N1 and N3, a hydrazono (=N-NH2) group at C2, and a primary amine at C4 . With a molecular weight of 141.17 g/mol, a predicted density of 1.4±0.1 g/cm³, a boiling point of 239.9±43.0 °C, and a calculated LogP of -1.46, it is a low molecular weight, polar small molecule . This compound is classed as a 2H-imidazol-2-one-derived hydrazone and is cataloged as a specialty research chemical, primarily sourced for early-stage drug discovery and chemical biology research .

The Risk of Substituting 2-Hydrazono-1,3-dimethyl-2,3-dihydro-1H-imidazol-4-amine with Close Analogs


The specific combination of functional groups in 2-hydrazono-1,3-dimethyl-2,3-dihydro-1H-imidazol-4-amine—namely the 4-position primary amine and the 2-position hydrazono group—is distinct among its immediate structural relatives, which often lack the amine or bear a different substituent at this critical position . In medicinal chemistry, a 4-amino substituent on an imidazole ring can serve as a key hydrogen-bond donor or a synthetic handle for further derivatization, making the scaffold's biological profile highly sensitive to its presence or absence [1]. Class-level studies on imidazole-hydrazone derivatives demonstrate that even minor structural changes can abolish target-specific activity against enzymes like carbonic anhydrases, highlighting the risk of functional failure when a seemingly similar compound is used as a drop-in replacement without justification [2].

Quantitative Differentiation Evidence for 2-Hydrazono-1,3-dimethyl-2,3-dihydro-1H-imidazol-4-amine vs. Analogs


Physicochemical Differentiation: Enhanced Polarity via the 4-Amino Group

The presence of a primary amine at the 4-position significantly increases the polarity of 2-hydrazono-1,3-dimethyl-2,3-dihydro-1H-imidazol-4-amine compared to the non-aminated analog 2-hydrazono-1,3-dimethyl-2,3-dihydro-1H-imidazole (CAS 461388-49-8) . This is reflected in the calculated LogP of -1.46 for the target compound versus a predicted LogP of approximately -0.52 for the des-amino analog, representing a LogP difference of -0.94 units . The lower LogP indicates superior aqueous solubility and reduced membrane permeability, which can be critical for assay-dependent solubility and off-target binding profiles [1].

Physicochemical profiling Drug-likeness Solubility

Synthetic Utility: The 4-Amine as a Derivative Handle Distinct from the Hydrazono Group

The target compound possesses two distinct nucleophilic sites: the 2-hydrazono (=N-NH2) and the 4-amino (-NH2) groups . In contrast, its closest commercially available analog, 2-hydrazono-1,3-dimethyl-2,3-dihydro-1H-imidazole (CAS 461388-49-8), lacks the 4-amino group entirely, offering only a single reactive handle . This bifunctional nature allows for selective, sequential derivatization. For instance, the more reactive hydrazono nitrogen can be targeted with aldehydes or ketones to form Schiff bases, while the aromatic amine at C4 can undergo acylation or reductive amination in a subsequent step, enabling the construction of more complex libraries from a single core scaffold [1].

Medicinal chemistry Derivative synthesis Chemical probes

Class-Level Carbonic Anhydrase Inhibition Activity of Imidazole-Hydrazone Scaffolds

While no direct hCA I/II inhibitory data is available for the target compound, structurally related imidazolyl hydrazone derivatives synthesized by Yildirim et al. exhibited Ki values ranging from 13.4 to 522.5 nM for hCA I and 41.1 to 271.2 nM for hCA II, with the standard inhibitor acetazolamide showing Ki values of 271.2 nM (hCA I) and 113.1 nM (hCA II) [1]. Another series by Ünver et al. reported IC50 values as low as 0.949 µM for hCA I and 3.33 µM for hCA II [2]. These class-level benchmarks provide an activity landscape for novel imidazole-hydrazone compounds, suggesting this scaffold can be tuned for potent enzyme inhibition.

Carbonic anhydrase inhibition hCA I hCA II Anticancer

Patent Landscape: Specific Claims on Imidazole-Hydrazone Derivatives with 4-Amino Substitution

The patent EP0057461B1 (originally filed 1981, expired) claims imidazole hydrazone and hydrazine derivatives for medicinal use, explicitly encompassing compounds with amino substitution and acknowledging their activity against pathogenic anaerobic bacteria such as Clostridium and Bacteroides species [1]. While the target compound itself is not named in the patent, the generic Markush structures cover its substitution pattern. This contrasts with many newer imidazole-based patents (e.g., US8748435, US8633231) which focus on more elaborated, non-amine-bearing scaffolds for specific GPCR or enzyme targets [2][3]. The early patent foundation for simple amino-imidazole hydrazones suggests this scaffold has historically recognized but underexploited biological potential.

Intellectual property Medicinal chemistry Patent mapping

Recommended Application Scenarios for 2-Hydrazono-1,3-dimethyl-2,3-dihydro-1H-imidazol-4-amine Based on Evidence


Focused Chemical Library Synthesis Leveraging Bifunctional Reactivity

Medicinal chemistry teams constructing focused libraries for target-based screening can exploit the twin reactive sites of 2-hydrazono-1,3-dimethyl-2,3-dihydro-1H-imidazol-4-amine . The hydrazono group can be chemoselectively reacted with aldehydes or ketones to form a diverse series of Schiff base derivatives, while the 4-amino group remains available for subsequent acylation or reductive amination. This bidirectional diversification strategy is inaccessible with the des-amino analog (CAS 461388-49-8), which offers only one reactive handle, making the target compound a superior building block for generating complexity in a single-step sequence [1].

Carbonic Anhydrase Inhibitor Lead Discovery and Structure-Activity Relationship (SAR) Expansion

Given the established nanomolar-to-micromolar carbonic anhydrase inhibition activity of structurally related imidazole-hydrazone derivatives against hCA I and hCA II, the target compound can serve as a core scaffold for in-house SAR exploration . The 4-amino group is an unexplored structural feature in the published CA inhibitor series, and introducing this hydrogen-bond-donating substituent may shift isoform selectivity or improve binding kinetics compared to the reported non-aminated analogs. Procurement of this compound enables a one-step derivatization at the hydrazono site to generate a novel, patentable sub-series [1].

Antimicrobial or Antianaerobic Drug Discovery Based on Early Patent Precedent

The expired EP0057461B1 patent explicitly claims imidazole hydrazone derivatives for treating infections caused by anaerobic pathogens such as Clostridium and Bacteroides species . Despite its early publication, the specific chemical space around 4-amino-2-hydrazono-imidazoles remains sparsely populated in modern antibacterial screening libraries. Procurement of the target compound allows a drug discovery program to revisit this underexplored therapeutic hypothesis with modern high-throughput screening infrastructure, potentially identifying novel anti-infective hits within a pre-validated pharmacophore class [1].

Physicochemical Property-Driven Assay Development

The target compound's calculated LogP of -1.46 places it in a hydrophilic property space distinct from most drug-like screening collections (which typically average LogP 2-4) . For assay developers working on fragment-based screening or biophysical techniques such as surface plasmon resonance (SPR) or thermal shift assays, this compound can serve as a low molecular weight (141 g/mol), highly soluble control probe to validate detection sensitivity for polar fragments [1]. Its solubility advantage over the less polar des-amino analog makes it a more reliable component in aqueous assay protocols where DMSO concentration must be minimized [2].

Quote Request

Request a Quote for 2-Hydrazono-1,3-dimethyl-2,3-dihydro-1H-imidazol-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.